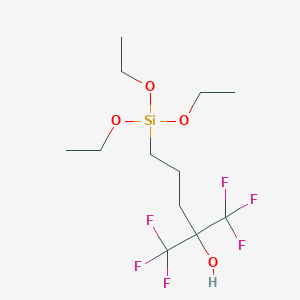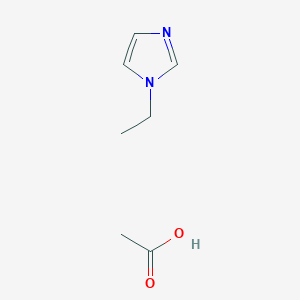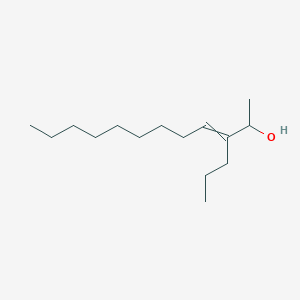![molecular formula C9H10N6O B12527839 N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea CAS No. 651769-08-3](/img/structure/B12527839.png)
N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea typically involves the reaction of 4-(2H-tetrazol-5-yl)aniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(2H-tetrazol-5-yl)aniline and methyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 4-(2H-tetrazol-5-yl)aniline is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. Methyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials with applications in gas storage, separation, and catalysis.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical and pharmacological research.
作用機序
The mechanism of action of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The urea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall mechanism of action.
類似化合物との比較
Similar Compounds
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]amide: Similar structure but with an amide moiety instead of a urea moiety.
Uniqueness
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea is unique due to its combination of a tetrazole ring and a urea moiety, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances the compound’s stability and ability to form hydrogen bonds, while the urea moiety contributes to its reactivity and interaction with biological targets.
特性
CAS番号 |
651769-08-3 |
|---|---|
分子式 |
C9H10N6O |
分子量 |
218.22 g/mol |
IUPAC名 |
1-methyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C9H10N6O/c1-10-9(16)11-7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,1H3,(H2,10,11,16)(H,12,13,14,15) |
InChIキー |
RUEODIANYQFDHR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=CC=C(C=C1)C2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)





![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
